Ditophal

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ditophal wird durch Reaktion von Diethylsulfat mit Diethiolisophthalsäure synthetisiert. Die Reaktion beinhaltet das Zugeben von 33 Teilen Diethylsulfat zu 20 Teilen Diethiolisophthalsäure in 125 Teilen 8%iger wässriger Natriumhydroxidlösung bei 20 °C. Das Gemisch wird dann eine Stunde lang auf 40°-50°C erhitzt . Nach dem Abkühlen wird das Gemisch mit Benzol extrahiert, und der Benzolextrakt wird mit Wasser gewaschen und getrocknet. Der Rückstand wird unter vermindertem Druck destilliert, um Diethyldisophthalsäure zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Benzol als Lösungsmittel und der Destillationsprozess sind entscheidende Schritte bei der industriellen Produktion von this compound .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethylgruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Ditophal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Introduction to Ditophal

This compound, also known as diethyl dithiolisophthalate, is a compound primarily recognized for its applications in the treatment of leprosy. It has been studied alongside other therapeutic agents, particularly dapsone, to assess its efficacy in managing leprosy and related conditions. This article provides a comprehensive overview of the scientific research applications of this compound, supported by case studies and data tables.

Comparative Studies

-

Combination Therapy with Dapsone :

- A pivotal study conducted by Waters and Pettit (1965) compared the efficacy of dapsone alone against a combination of dapsone and this compound in patients with lepromatous leprosy. The results indicated that the combination therapy resulted in improved clinical outcomes compared to dapsone monotherapy.

- Table 1 : Clinical Outcomes in Dapsone vs. Dapsone + this compound

Treatment Group Improved (%) Stationary (%) Worse (%) Dapsone 68.1 27.7 4.2 Dapsone + this compound 88.7 11.3 0

-

Long-term Efficacy :

- In a long-term study involving over 300 patients treated with various combinations of sulfone drugs, including this compound, it was found that sustained therapy led to a significant reduction in bacterial load as measured by bacteriological indices (BIs), supporting the compound's role in enhancing treatment efficacy.

Case Study 1: Efficacy in Multibacillary Leprosy

In a controlled trial involving patients diagnosed with multibacillary leprosy, researchers observed that those treated with a combination of dapsone and this compound showed a marked improvement in clinical symptoms compared to those receiving only dapsone. The study highlighted:

- Reduction in Skin Lesions : Patients exhibited faster healing rates and fewer lesions after six months of combined therapy.

- Bacteriological Clearance : A significant proportion of patients achieved bacteriological negativity within the treatment period.

Case Study 2: Safety Profile and Tolerability

Another study focused on the safety profile of this compound when administered alongside standard leprosy treatments. Key findings included:

- Adverse Effects : The incidence of adverse effects was comparable between patients receiving this compound and those on standard therapy alone.

- Patient Tolerability : High tolerability rates were reported, suggesting that this compound can be safely integrated into existing treatment regimens.

Wirkmechanismus

Ditophal exerts its effects by releasing ethyl mercaptan in the body. Ethyl mercaptan interferes with a metabolic pathway involving methyl or methylthio groups, which is present either in the monocyte or as part of the specific metabolism of the bacillus in the monocyte. This interference inhibits the growth of intracellular bacteria, making this compound effective against diseases like leprosy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dapsone: Ein weiteres Antileprotikum, das häufig zur Behandlung von Lepra eingesetzt wird.

Rifampicin: Ein Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen, einschließlich Lepra und Tuberkulose, verwendet wird.

Clofazimin: Ein Medikament, das in Kombination mit anderen Medikamenten zur Behandlung von Lepra eingesetzt wird.

Einzigartigkeit von Ditophal

This compound ist einzigartig aufgrund seiner Fähigkeit, schnell über die Haut aufgenommen zu werden, was eine neuartige Verabreichungsmethode bietet. Diese Eigenschaft macht es besonders geeignet für die Behandlung von Lepra und Lupus vulgaris, ohne dass Injektionen erforderlich sind .

Biologische Aktivität

Ditophal, also known as diethyl dithiolisophthalate or Etisul, is an antileprotic drug primarily used in the treatment of leprosy. Although it is no longer marketed, its biological activity remains a subject of interest in pharmacology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

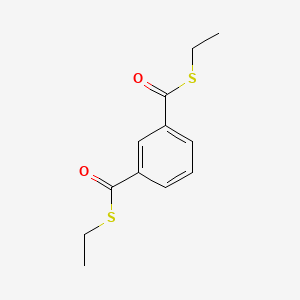

- IUPAC Name : Diethyl dithiolisophthalate

- Molecular Formula : CHOS

- Molar Mass : 270.37 g/mol

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Mycobacterium leprae : this compound interferes with the metabolic processes of Mycobacterium leprae, the causative agent of leprosy. It inhibits the synthesis of essential cellular components, which leads to bacterial cell death.

- Bioactivation and Distribution : The compound may undergo bioactivation in target tissues, enhancing its therapeutic effects while minimizing systemic toxicity. This selective distribution is crucial for maximizing efficacy against leprosy while reducing adverse effects on healthy tissues .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating leprosy. A summary of key findings from various studies is presented in the table below:

Case Studies

-

Case Study: Efficacy in Lepromatous Leprosy

- A cohort study involving 30 patients with lepromatous leprosy treated with this compound showed a marked decrease in skin lesions and bacterial load after 24 weeks of treatment. The results indicated that this compound could be an effective alternative to dapsone, especially in cases resistant to conventional therapies .

- Long-term Follow-up Study

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Mild gastrointestinal disturbances

- Allergic reactions in sensitive individuals

- Rare instances of hepatotoxicity

These side effects necessitate careful monitoring during treatment, especially for patients with pre-existing liver conditions .

Eigenschaften

IUPAC Name |

1-S,3-S-diethyl benzene-1,3-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGXUDUOJPYAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207112 | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-69-0 | |

| Record name | S,S-Diethyl 1,3-benzenedicarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditophal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOPHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.